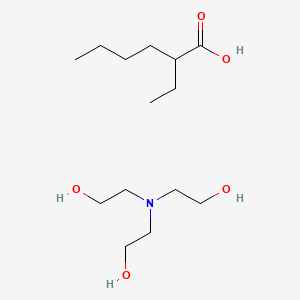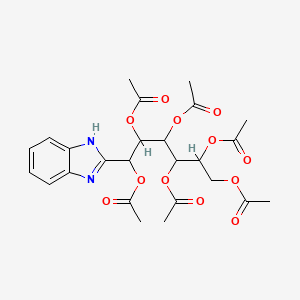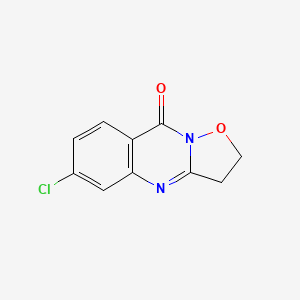
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the class of isoxazoloquinazolines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a quinazoline ring. The presence of a chlorine atom at the 6th position and the dihydro configuration at the 2,3 positions further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- with minimal impurities.
化学反応の分析
Types of Reactions
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological and chemical properties.
科学的研究の応用
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
2,3-dihydro-3-methyl-9H-isoxazolo(3,2-b)quinazolin-9-one: This compound has a methyl group instead of a chlorine atom at the 6th position.
6-chloro-2H-isoxazolo(3,2-b)quinazolin-9(3H)-one: This compound lacks the dihydro configuration at the 2,3 positions.
Uniqueness
The presence of the chlorine atom and the dihydro configuration in 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
特性
CAS番号 |
37795-81-6 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
6-chloro-2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(5-6)12-9-3-4-15-13(9)10(7)14/h1-2,5H,3-4H2 |
InChIキー |
WBAXBVTWUJFDEV-UHFFFAOYSA-N |
正規SMILES |
C1CON2C1=NC3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



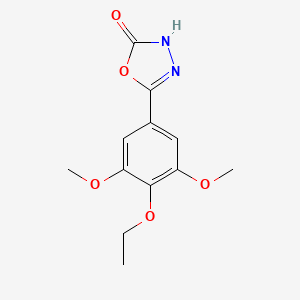

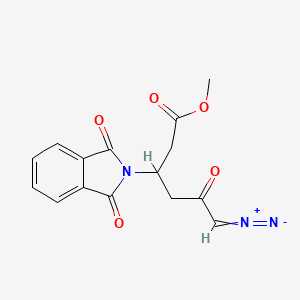

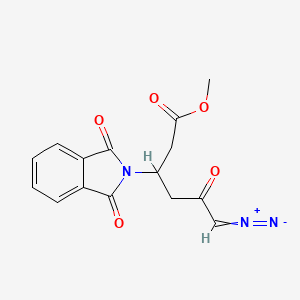

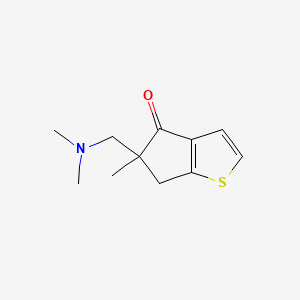
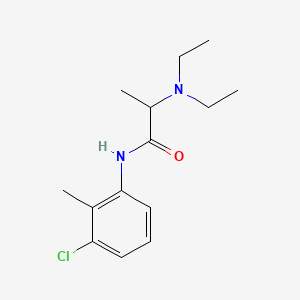
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)


